molecular formula C15H20O4 B1360746 Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate CAS No. 898793-18-5

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate

Cat. No. B1360746
M. Wt: 264.32 g/mol
InChI Key: OCDPSMHZGWXQKO-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate” is an organic compound based on its structure. It contains functional groups such as an ester group (ethoxycarbonyl), a ketone group, and an aromatic ring with methoxy and methyl substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents, halogenophosphines, and alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the connectivity of its atoms. Unfortunately, without specific information on this compound, a detailed analysis cannot be provided .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester and ketone groups are often involved in nucleophilic addition-elimination reactions. The aromatic ring, particularly the positions ortho and para to the methoxy group, may also be sites of electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of polar functional groups like the ester and ketone could impact its solubility and boiling point .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate has been utilized in asymmetric synthesis. For example, Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction, highlighting its potential in creating optically active compounds (Wang Jin-ji, 2014).

Structural Studies

The compound has been involved in studies to understand molecular structure and tautomerism. In research on NH-pyrazoles, a structurally similar compound was examined using X-ray crystallography and NMR spectroscopy (P. Cornago et al., 2009).

Reactivity and Synthesis

Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a closely related compound, was investigated for its reactivity with hydrazines, providing insights into the synthesis of pyrazoles (E. I. Mikhed’kina et al., 2009).

Biosynthesis Studies

Ethyl 4-oxobutyrate, a related chemical, was used in studies to understand the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries (G. Fagan et al., 1981).

Antimicrobial Applications

Novel compounds like 4-Methoxyphenyl-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, which share structural similarity, were synthesized and tested for antibacterial activity, indicating potential antimicrobial applications (А. А. Aghekyan et al., 2020).

Material Science and Corrosion Studies

In the field of material science, pyran derivatives similar to Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate have been synthesized and used in studies concerning the corrosion mitigation of metals (J. Saranya et al., 2020).

Cytotoxicity and Anticancer Research

A study on 3,5-dimetyl arylazo pyrazole derivatives, which are structurally related, was conducted to investigate their in vitro cytotoxicity, suggesting potential applications in anticancer research (N. Aggarwal et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds with similar structures can pose risks such as skin and eye irritation, and respiratory discomfort .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-19-14(17)7-6-13(16)12-8-10(2)15(18-4)11(3)9-12/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPSMHZGWXQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645531
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate

CAS RN

898793-18-5
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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